molecular formula C13H20ClNO B1440726 3-(2,3-Dimethylphenoxy)piperidine hydrochloride CAS No. 1220018-19-8

3-(2,3-Dimethylphenoxy)piperidine hydrochloride

Cat. No. B1440726
M. Wt: 241.76 g/mol
InChI Key: YBCDFYRWOALCGT-UHFFFAOYSA-N
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Description

“3-(2,3-Dimethylphenoxy)piperidine hydrochloride” is a type of aromatic compound . The exact details about this specific compound are not widely available, but it is similar to other piperidine derivatives which are important synthetic fragments for designing drugs .


Synthesis Analysis

The synthesis of piperidine derivatives is a topic of ongoing research. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dimethylphenoxy)piperidine hydrochloride” is C13H19NO . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are complex and varied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • Influence on Geometry and Intermolecular Interactions: Studies have focused on aminoalkanol derivatives, including 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol, to understand the impact of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions in crystals. This research is crucial for the development of new anticonvulsant drugs (Żesławska et al., 2020).

Corrosion Inhibition

  • Inhibitors for Copper Corrosion: Piperidine derivatives, including those related to 3-(2,3-Dimethylphenoxy)piperidine, have been investigated for their effectiveness in inhibiting copper corrosion in sulfuric acid. These studies are vital for understanding the chemical properties that contribute to corrosion resistance (Sankarapapavinasam et al., 1991).

Antioxidant and Anti-Inflammatory Activity

  • Anti-Inflammatory and Antioxidant Properties: Derivatives of piperidine, such as 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime, have been shown to exhibit significant anti-inflammatory and antioxidant activities. These properties are comparable to standard drugs, highlighting their potential in therapeutic applications (Tharini & Sangeetha, 2015).

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Activities: The synthesis and characterization of derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been explored for their antimicrobial activities. Such studies are important for the development of new pharmaceutical compounds (Ovonramwen et al., 2019).

Neuroleptic Agents and Cardiovascular Effects

  • Potential for Treating Gastrointestinal Disorders: Research into N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent opioid antagonists like LY246736, which show promise for treating gastrointestinal motility disorders due to their selective distribution to peripheral receptors (Zimmerman et al., 1994).

properties

IUPAC Name

3-(2,3-dimethylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCDFYRWOALCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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